

# An In-depth Technical Guide to CAS Number 1189924-85-3 (Guaifenesin-d3)

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## Compound of Interest

Compound Name: *rac Guaifenesin-d3*

Cat. No.: B562654

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## Introduction

CAS number 1189924-85-3 identifies Guaifenesin-d3, a deuterated analog of the widely used expectorant, Guaifenesin. This stable isotope-labeled compound serves as an invaluable tool in analytical and clinical research, primarily as an internal standard for the highly accurate quantification of Guaifenesin in biological matrices. Its use is critical in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, ensuring the reliability and precision of analytical methods. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Guaifenesin-d3, with a focus on its role in advancing drug development.

## Chemical and Physical Properties

Guaifenesin-d3, chemically known as 3-(2-(methoxy-d3)phenoxy)propane-1,2-diol, shares its core chemical structure with Guaifenesin, with the key distinction of having three deuterium atoms replacing the hydrogen atoms on the methoxy group. This isotopic substitution results in a slightly higher molecular weight while maintaining nearly identical physicochemical properties to the parent compound.

Table 1: Physicochemical Properties of Guaifenesin-d3 and Guaifenesin

Property	Guaifenesin-d3	Guaifenesin
CAS Number	1189924-85-3	93-14-1
Molecular Formula	C <sub>10</sub> H <sub>11</sub> D <sub>3</sub> O <sub>4</sub>	C <sub>10</sub> H <sub>14</sub> O <sub>4</sub>
Molecular Weight	201.24 g/mol [1]	198.22 g/mol
IUPAC Name	3-(2-(methoxy-d3)phenoxy)propane-1,2-diol	3-(2-methoxyphenoxy)propane-1,2-diol
Synonyms	Guaiacol Glyceryl Ether-d3, Robitussin-d3	Glyceryl Guaiacolate, Guaiphenesin
Appearance	White to off-white solid	White crystalline powder
Melting Point	Not specified	77-81 °C
Boiling Point	Not specified	215 °C at 19 mmHg
pKa	Not specified	~13.62
logP	Not specified	0.34 - 1.39
Solubility	Soluble in Methanol and DMSO[2]	Soluble in water, ethanol, chloroform, and glycerol
SMILES	<chem>OCC(O)COC1=CC=CC=C1O</chem> <chem>C([2H])([2H])[2H]</chem>	<chem>COC1=CC=CC=C1OCC(O)C</chem> <chem>O</chem>
InChI Key	HSRJKNPTNIJEKV-FIBGUPNXSA-N[2]	HSRJKNPTNIJEKV-UHFFFAOYSA-N

## Synthesis

The synthesis of Guaifenesin-d3 involves the introduction of a deuterated methoxy group onto the guaiacol precursor, followed by reaction with a glycerol derivative. While specific, detailed protocols for the commercial synthesis of Guaifenesin-d3 are proprietary, a general synthetic approach based on the well-established Williamson ether synthesis for Guaifenesin can be described.

## Experimental Protocol: General Synthesis of Guaifenesin via Williamson Ether Synthesis

This protocol describes the synthesis of the parent compound, Guaifenesin. The synthesis of Guaifenesin-d3 would require the use of deuterated guaiacol as a starting material.

- Materials: Guaiacol, 3-chloro-1,2-propanediol, sodium hydroxide, water, hydrochloric acid, and a suitable solvent (e.g., ethanol).
- Procedure:
  - A solution of sodium hydroxide in water is prepared.
  - Guaiacol is added to the sodium hydroxide solution to form the sodium salt of guaiacol.
  - 3-chloro-1,2-propanediol is then added to the reaction mixture.
  - The mixture is heated under reflux for several hours to facilitate the nucleophilic substitution reaction.
  - After cooling, the reaction mixture is neutralized with hydrochloric acid.
  - The crude product is then extracted using an organic solvent.
  - The organic layer is washed, dried, and the solvent is evaporated to yield crude Guaifenesin.
  - The crude product is purified by recrystallization from a suitable solvent to obtain pure Guaifenesin.<sup>[3]</sup>

To synthesize Guaifenesin-d3, guaiacol-d3 would be used as the starting material in place of guaiacol.

## Biological Activity and Mechanism of Action of the Parent Compound (Guaifenesin)

Guaifenesin-d3 is primarily used as a research tool and is not intended for therapeutic use. However, understanding the biological activity of the parent compound, Guaifenesin, is

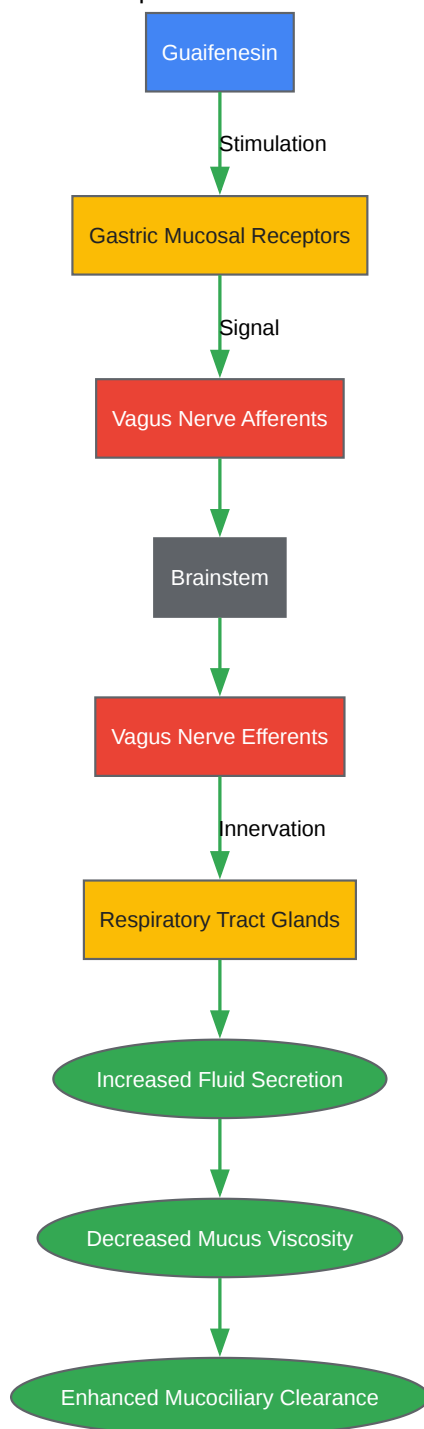
essential for contextualizing its application in drug development.

Guaifenesin is an expectorant that works by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi. This facilitates the removal of mucus from the respiratory tract.[4] The primary mechanism of action is believed to be the stimulation of gastric mucosal receptors, which in turn initiates a reflex secretion of respiratory tract fluid, a process known as the "gastro-pulmonary reflex".[4][5] This reflex is mediated by the vagus nerve.

More recent research also suggests that Guaifenesin may have additional mechanisms of action, including potential antagonism of N-methyl-D-aspartate (NMDA) receptors.[6][7] This could contribute to its observed muscle relaxant and potential anticonvulsant properties.[8]

Signaling Pathway: Gastro-Pulmonary Reflex

## Guaifenesin's Expectorant Mechanism of Action

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Caption: Proposed mechanism of Guaifenesin's expectorant action via the gastro-pulmonary reflex.

## Applications and Uses in Research and Drug Development

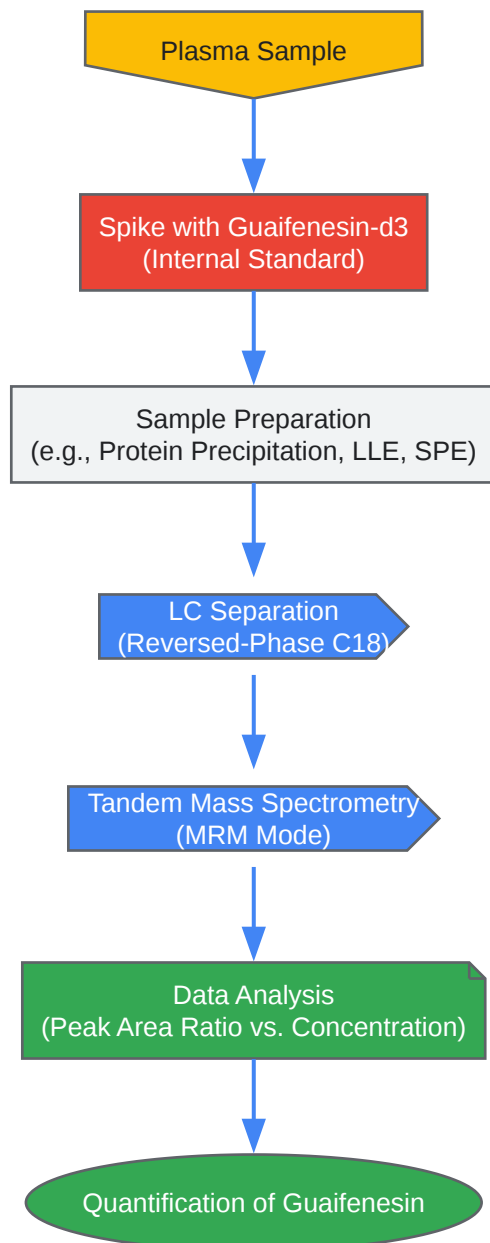
The primary and most critical application of Guaifenesin-d3 is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Guaifenesin.

The use of a stable isotope-labeled internal standard like Guaifenesin-d3 is the gold standard in quantitative bioanalysis for several reasons:

- **Similar Physicochemical Properties:** Guaifenesin-d3 has nearly identical chemical and physical properties to Guaifenesin, meaning it behaves similarly during sample extraction, chromatography, and ionization.
- **Correction for Matrix Effects:** It effectively compensates for variations in sample preparation and ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise results.
- **Improved Method Ruggedness:** The use of a deuterated internal standard enhances the robustness and reliability of the analytical method.

Experimental Workflow: Quantification of Guaifenesin in Plasma using LC-MS/MS

## Bioanalytical Workflow for Guaifenesin Quantification



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Caption: A typical workflow for the quantification of Guaifenesin in plasma samples using Guaifenesin-d3 as an internal standard.

## Experimental Protocols

### Protocol: LC-MS/MS Method for the Quantification of Guaifenesin in Human Plasma

This protocol is a representative example based on published methods.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Sample Preparation (Solid Phase Extraction):
  - To 100  $\mu$ L of human plasma, add 25  $\mu$ L of Guaifenesin-d3 internal standard working solution.
  - Vortex for 30 seconds.
  - Load the sample onto a pre-conditioned SPE cartridge.
  - Wash the cartridge with an appropriate solvent (e.g., 2% methanol in water).
  - Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- LC-MS/MS Conditions:
  - LC System: Agilent, Shimadzu, or equivalent.
  - Column: A reversed-phase C18 column (e.g., Luna C18, 100 x 4.6 mm, 5  $\mu$ m).[\[9\]](#)
  - Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).
  - Flow Rate: 0.5 - 1.0 mL/min.
  - Injection Volume: 5 - 20  $\mu$ L.
  - Mass Spectrometer: A triple quadrupole mass spectrometer.
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.



- MRM Transitions:
  - Guaifenesin: m/z 199.1 → 137.1
  - Guaifenesin-d3: m/z 202.1 → 140.1
- Data Analysis:
  - The peak area ratio of the analyte (Guaifenesin) to the internal standard (Guaifenesin-d3) is plotted against the concentration of the calibration standards to construct a calibration curve.
  - The concentration of Guaifenesin in the unknown samples is then determined from this calibration curve.

## Quantitative Data

The use of Guaifenesin-d3 as an internal standard has enabled the generation of high-quality pharmacokinetic data for Guaifenesin in various clinical studies.

Table 2: Pharmacokinetic Parameters of Guaifenesin in a Pediatric Population (Single Oral Dose)

Age Group (years)	Dose (mg)	C <sub>max</sub> (ng/mL)	T <sub>max</sub> (hr)	AUC <sub>0-t</sub> (ng*hr/mL)
2-5	100	857 ± 384	0.5 (0.25-1.0)	1630 ± 603
6-11	200	1780 ± 807	0.5 (0.25-1.0)	3580 ± 1230
12-17	200	1480 ± 715	0.5 (0.25-2.0)	2650 ± 901
12-17	400	2540 ± 1240	0.5 (0.25-1.0)	5570 ± 2230

Data adapted from a study on the pharmacokinetics of Guaifenesin in children.[\[12\]](#)

Table 3: Bioequivalence Study of a Test Formulation vs. Reference Formulation of Guaifenesin

Pharmacokinetic Parameter	Geometric Mean Ratio (Test/Reference)	90% Confidence Interval
AUC <sub>0-t</sub>	0.969	0.920 - 1.020
AUC <sub>0-∞</sub>	0.967	0.919 - 1.019
C <sub>max</sub>	0.925	0.850 - 1.007

Data from a bioequivalence study where Guaifenesin plasma concentrations were quantified using an LC-MS/MS method with a deuterated internal standard.[13]

## Conclusion

Guaifenesin-d3 (CAS 1189924-85-3) is an indispensable tool for researchers and scientists in the field of drug development. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of Guaifenesin. This, in turn, allows for a thorough understanding of the pharmacokinetics and bioavailability of Guaifenesin-containing formulations, ultimately contributing to the development of safe and effective medicines. This technical guide has provided a comprehensive overview of the properties, synthesis, and applications of Guaifenesin-d3, highlighting its critical importance in modern pharmaceutical research.

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